Velnacrine

Description

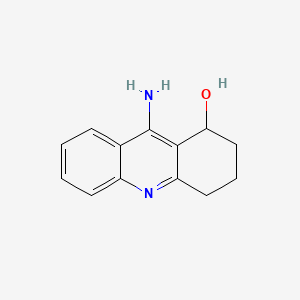

Structure

3D Structure

Properties

IUPAC Name |

9-amino-1,2,3,4-tetrahydroacridin-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVVITIHAZBPKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046945 | |

| Record name | Velnacrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124027-47-0, 121445-24-7, 121445-26-9 | |

| Record name | Velnacrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124027-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Velnacrine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Velnacrine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Velnacrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124027470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Velnacrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VELNACRINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQL6V4U301 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VELNACRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2P6NV151K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VELNACRINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFN3Z63E2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Velnacrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Velnacrine as a Cholinesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of velnacrine, a potent cholinesterase inhibitor. This compound, a hydroxylated derivative of tacrine, was investigated as a potential therapeutic agent for Alzheimer's disease.[1] This document details its mechanism of action, quantitative inhibitory data, experimental protocols, and key signaling pathways, offering a comprehensive resource for professionals in the field of neurodegenerative disease research and drug development.

Introduction

This compound (9-amino-1,2,3,4-tetrahydroacridin-1-ol) emerged as a second-generation cholinesterase inhibitor, developed with the aim of improving upon the therapeutic profile of its parent compound, tacrine. The primary rationale for its development was the cholinergic hypothesis of Alzheimer's disease, which posits that cognitive decline in patients is significantly associated with a deficit in the neurotransmitter acetylcholine.[2] By inhibiting the enzymes responsible for acetylcholine degradation, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), this compound was designed to increase the synaptic availability of acetylcholine, thereby enhancing cholinergic neurotransmission.[1]

Clinical trials in the early 1990s demonstrated that this compound could produce modest but statistically significant cognitive improvements in some patients with mild to moderate Alzheimer's disease.[3] However, its development was ultimately halted due to concerns about its safety profile, most notably the risk of hepatotoxicity, a side effect also associated with tacrine.[2][4] Despite its discontinuation for clinical use, the study of this compound provides valuable insights into the structure-activity relationships of cholinesterase inhibitors and the challenges of developing effective and safe therapies for neurodegenerative disorders.

Mechanism of Action

This compound exerts its pharmacological effects primarily through the reversible inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] These enzymes are responsible for the hydrolysis of acetylcholine in the synaptic cleft, terminating its signaling action. By binding to the active site of these enzymes, this compound prevents the breakdown of acetylcholine, leading to its accumulation in the synapse and enhanced stimulation of postsynaptic cholinergic receptors.

Quantitative Data

The inhibitory potency and pharmacokinetic properties of this compound have been characterized in several studies. The following tables summarize key quantitative data.

Table 1: In Vitro Cholinesterase Inhibition

| Enzyme | Parameter | Value | Species | Reference |

| Acetylcholinesterase (AChE) | IC50 | 3.27 µM | Rat | [5] |

| Butyrylcholinesterase (BChE) | IC50 | Not specified in retrieved results | - | - |

Table 2: Pharmacokinetic Properties

| Parameter | Value | Species | Reference |

| Acute Toxicity (LD50) | 65 mg/kg (oral) | Rat | [5] |

| Clinical Dosage | Up to 225 mg/day | Human | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for key in vitro assays used to characterize its activity and toxicity.

This compound can be synthesized via a Friedländer annulation, a classic method for the synthesis of quinolines and their derivatives. This protocol is based on general procedures for the synthesis of tacrine analogs.

Materials:

-

2-aminobenzonitrile

-

1,3-cyclohexanedione

-

Polyphosphoric acid (PPA)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Step 1: Condensation

-

In a round-bottom flask, combine 2-aminobenzonitrile (1 equivalent) and 1,3-cyclohexanedione (1.1 equivalents).

-

Add polyphosphoric acid (PPA) as a catalyst and solvent.

-

Heat the mixture with stirring at 120-140°C for 2-3 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully add it to a beaker of crushed ice.

-

Neutralize the acidic solution with a saturated aqueous sodium bicarbonate solution until the pH is approximately 8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate ketone.

-

-

Step 2: Reduction

-

Dissolve the crude intermediate ketone from Step 1 in methanol.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise with stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Step 3: Purification

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.

-

This colorimetric assay is a standard method for measuring cholinesterase activity and its inhibition.

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

This compound stock solution (in DMSO or buffer)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of the enzyme in phosphate buffer.

-

Prepare a working solution of the substrate (ATCI or BTCI) in phosphate buffer.

-

Prepare a working solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of the this compound stock solution to achieve a range of final concentrations in the assay.

-

-

Assay Protocol:

-

To each well of a 96-well microplate, add:

-

Phosphate buffer

-

This compound solution at various concentrations (or vehicle for control)

-

DTNB solution

-

Enzyme solution

-

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the substrate solution (ATCI or BTCI) to all wells.

-

Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

This assay assesses the cytotoxic effects of this compound on liver cells.

Materials:

-

Human hepatoma cell line (e.g., HepG2) or primary human hepatocytes

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed HepG2 cells or primary hepatocytes into a 96-well plate at a predetermined density and allow them to adhere and grow overnight in an incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or other solvent used for the stock solution).

-

Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

-

Assessment of Cell Viability:

-

After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the required time to allow for the colorimetric or luminescent reaction to occur.

-

Measure the absorbance or luminescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the CC50 (half-maximal cytotoxic concentration).

-

Visualizations

Caption: Cholinergic signaling pathway and the inhibitory action of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effectiveness and safety of this compound for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Velnacrine's Inhibition of Acetylcholinesterase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Velnacrine, a hydroxylated derivative of tacrine, is a reversible cholinesterase inhibitor that was investigated as a potential therapeutic agent for Alzheimer's disease. By inhibiting acetylcholinesterase (AChE), this compound increases the synaptic concentration of acetylcholine, a neurotransmitter crucial for memory and cognition. This technical guide provides an in-depth overview of the mechanism, kinetics, and relevant experimental protocols for studying this compound's interaction with acetylcholinesterase. Quantitative data on its inhibitory activity is presented, along with detailed methodologies for its assessment. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's biochemical profile.

Introduction

Alzheimer's disease is characterized by a decline in cognitive function, which is linked to a deficiency in cholinergic neurotransmission. A primary strategy in the symptomatic treatment of Alzheimer's has been the enhancement of acetylcholine levels in the brain. Acetylcholinesterase (AChE) is the key enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft. Inhibition of AChE, therefore, represents a rational therapeutic approach. This compound (also known as (+/-)-9-amino-1,2,3,4-tetrahydroacridin-1-ol maleate or HP 029) emerged as a second-generation cholinesterase inhibitor after tacrine.[1][2] While it showed some modest clinical efficacy, its development was ultimately halted due to concerns about hepatotoxicity.[3] Nevertheless, the study of this compound and its interactions with AChE provides valuable insights into the structure-activity relationships of cholinesterase inhibitors.

Quantitative Data on Cholinesterase Inhibition

The inhibitory potency of this compound has been quantified against acetylcholinesterase. This data is crucial for understanding its efficacy and selectivity.

| Compound | Enzyme | IC50 Value |

| This compound (HP 029 free base) | Acetylcholinesterase (AChE) | 3.27 µM[4] |

Note: Further quantitative data for butyrylcholinesterase (BChE) inhibition and Ki values were not available in the reviewed literature.

Mechanism of Action and Signaling Pathway

This compound functions by reversibly inhibiting the acetylcholinesterase enzyme. This action takes place in the synaptic cleft of cholinergic neurons. The increased availability of acetylcholine leads to enhanced stimulation of postsynaptic cholinergic receptors, which is thought to underlie the temporary improvements in cognitive function observed in some Alzheimer's patients. While the precise kinetics of this compound's inhibition are not definitively stated in the available literature, its structural similarity to tacrine suggests a likely mixed-type inhibitory mechanism, interacting with both the catalytic active site and the peripheral anionic site of the enzyme.[5]

Experimental Protocols

The primary method for determining the in vitro inhibitory activity of compounds like this compound on acetylcholinesterase is the Ellman's assay.

Ellman's Assay for Acetylcholinesterase Inhibition

This spectrophotometric assay measures the activity of AChE by detecting the product of the enzymatic reaction.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATC) to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB). TNB is a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of TNB production is directly proportional to the AChE activity. The presence of an inhibitor, such as this compound, will reduce the rate of this color change.

Materials:

-

Acetylcholinesterase (from electric eel or human erythrocytes)

-

This compound (or other test inhibitor)

-

Acetylthiocholine iodide (ATC)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATC in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO), and then further dilute in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

AChE solution

-

This compound solution at various concentrations (or vehicle control)

-

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Add the DTNB solution to each well.

-

Initiate the enzymatic reaction by adding the ATC substrate solution to each well.

-

Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 5-10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per unit time) for each this compound concentration and the control.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Concluding Remarks

This compound serves as an important case study in the development of acetylcholinesterase inhibitors for Alzheimer's disease. Its progression to clinical trials, despite its eventual discontinuation, highlights the therapeutic potential of targeting the cholinergic system. The quantitative data on its AChE inhibition, coupled with the established experimental protocols for its characterization, provide a valuable resource for researchers in the field of neuropharmacology and drug discovery. Further investigation into the specific kinetics and binding interactions of this compound and its analogs could yield more selective and less toxic compounds, ultimately contributing to the development of more effective treatments for neurodegenerative diseases.

References

- 1. 9-Amino-1,2,3,4-tetrahydroacridin-1-ols: synthesis and evaluation as potential Alzheimer's disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of HP 029 (this compound maleate) in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibition of two different cholinesterases by tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]

Velnacrine and Butyrylcholinesterase Inhibition: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Velnacrine, a hydroxylated analog of tacrine, was investigated as a potential therapeutic for Alzheimer's disease due to its role as a cholinesterase inhibitor. While its effects on acetylcholinesterase (AChE) have been documented, there is a notable scarcity of specific quantitative data regarding its inhibition of butyrylcholinesterase (BChE) in publicly available scientific literature. This technical guide provides a comprehensive overview of the available information, including data on the closely related compound tacrine as a proxy, detailed experimental protocols for BChE inhibition assays, and visualizations of the enzymatic reaction and experimental workflows.

Introduction to this compound and Butyrylcholinesterase

This compound was developed as a cholinesterase inhibitor with the aim of increasing acetylcholine levels in the brain, a key therapeutic strategy in Alzheimer's disease.[1] While AChE is the primary enzyme responsible for acetylcholine hydrolysis in the brain, BChE also plays a role and its levels are observed to increase in the brains of Alzheimer's patients. Therefore, the inhibition of BChE is a relevant target for therapeutic intervention.

Due to a lack of specific published data on the kinetics of this compound's interaction with BChE, this guide will leverage data from its parent compound, tacrine, to illustrate the potential inhibitory mechanisms and quantitative parameters. It is crucial to note that while structurally similar, the inhibitory potency and selectivity of this compound may differ from tacrine.

Quantitative Data on Cholinesterase Inhibition

This compound

A thorough review of scientific literature reveals a significant gap in specific quantitative data (IC50, Kᵢ) for the inhibition of butyrylcholinesterase by this compound. Clinical studies have focused on the overall efficacy and safety of this compound in Alzheimer's disease patients, with less emphasis on the specific enzymatic inhibition profiles.[2][3][4]

Tacrine: An Illustrative Analog

As this compound is a hydroxylated derivative of tacrine, the inhibitory characteristics of tacrine against BChE can provide valuable insights. The following table summarizes key kinetic parameters for tacrine's inhibition of human serum BChE.

| Compound | Enzyme Source | IC50 (nM) | Kᵢ (nM) | Inhibition Type | Reference |

| Tacrine | Human Serum BChE | 25.6 | 12 | Mixed | [5] |

IC50: The half maximal inhibitory concentration. Kᵢ: The inhibition constant.

Experimental Protocols for Butyrylcholinesterase Inhibition Assays

The most common method for determining cholinesterase activity and inhibition is the spectrophotometric method developed by Ellman.

Ellman's Method for BChE Inhibition Assay

Principle: This assay measures the activity of BChE by monitoring the production of thiocholine from the hydrolysis of a substrate, butyrylthiocholine. The thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Materials:

-

Butyrylcholinesterase (BChE) from equine serum or human serum

-

Butyrylthiocholine iodide (substrate)

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Tris-HCl buffer (pH 8.0)

-

This compound or other test inhibitor

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare solutions of BChE, butyrylthiocholine iodide, DTNB, and the test inhibitor in Tris-HCl buffer.

-

In a 96-well plate or cuvette, add the BChE solution.

-

Add various concentrations of the test inhibitor (e.g., this compound) and pre-incubate for a defined period (e.g., 20 minutes) at a constant temperature (e.g., 37°C).[6]

-

Initiate the reaction by adding the substrate (butyrylthiocholine iodide) and DTNB.[6]

-

Immediately measure the change in absorbance at 412 nm over time.

-

The rate of the reaction is proportional to the BChE activity.

-

Calculate the percentage of inhibition for each inhibitor concentration compared to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling and Experimental Workflows

The following diagrams illustrate the enzymatic reaction pathway and the general workflow for determining BChE inhibition.

Caption: Workflow for determining BChE inhibition using Ellman's method.

Caption: Proposed mechanism of BChE inhibition by this compound.

Conclusion

This compound, a tacrine analog, acts as a cholinesterase inhibitor. While its clinical development for Alzheimer's disease has been discontinued due to safety concerns, understanding its interaction with both AChE and BChE remains of scientific interest.[3] This technical guide has highlighted the significant lack of specific quantitative data on this compound's inhibition of BChE. By presenting data for the related compound tacrine and detailing the standard experimental protocol for BChE inhibition assays, we provide a framework for future research in this area. The provided visualizations offer a clear understanding of the experimental workflow and the proposed inhibitory mechanism. Further research is warranted to fully characterize the kinetic profile of this compound's interaction with butyrylcholinesterase.

References

- 1. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacodynamic and early clinical studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound is not beneficial for people with Alzheimer's disease | Cochrane [cochrane.org]

- 4. Effectiveness and safety of this compound for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of two different cholinesterases by tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of new butyrylcholinesterase inhibitors via structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

Velnacrine as a Metabolite of Tacrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tacrine, a potent cholinesterase inhibitor, was the first drug approved for the symptomatic treatment of mild to moderate Alzheimer's disease.[1][2] Its therapeutic action is primarily attributed to its ability to increase acetylcholine levels in the brain.[3] However, the clinical use of tacrine has been significantly limited by its association with hepatotoxicity.[1][4] The metabolism of tacrine is a critical factor in both its therapeutic efficacy and its adverse effects. Tacrine undergoes extensive oxidative metabolism in the liver, leading to the formation of several hydroxylated metabolites.[5][6][7] Among these, 1-hydroxy-tacrine, also known as velnacrine, is the major metabolite and possesses its own pharmacological activity.[3][8] This guide provides a detailed technical overview of this compound as a metabolite of tacrine, focusing on the metabolic pathways, quantitative data, experimental protocols, and the implications for drug development.

The Metabolic Pathway of Tacrine to this compound

The biotransformation of tacrine is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[6][7] Specifically, CYP1A2 is the principal isozyme responsible for the oxidative metabolism of tacrine.[3][7] This process leads to the formation of several mono- and dihydroxylated metabolites. The main metabolic pathway involves the hydroxylation of tacrine at the 1-position to form this compound (1-hydroxy-tacrine).[3] Other hydroxylated metabolites, including 2-hydroxy-tacrine, 4-hydroxy-tacrine, and 7-hydroxy-tacrine, are also formed.[3][7] this compound itself can be further metabolized to dihydroxy this compound metabolites.[9]

Quantitative Analysis of Tacrine Metabolism

The metabolism of tacrine exhibits considerable interindividual variation, which is thought to influence both its efficacy and the incidence of adverse effects.[7] In vitro studies using human liver microsomes have provided quantitative insights into the formation of various metabolites.

| Metabolite Type | Formation in Human Liver Microsomes (% of incubated radioactivity) | Reference |

| Stable Metabolites | 24.3 ± 1.7% to 78.6 ± 2.6% | [10] |

| Protein-Reactive Metabolites | 0.6 ± 0.1% to 5.2 ± 0.8% | [10] |

| Stable Metabolites (Pooled Microsomes) | 29.2 ± 2.3% | [5] |

| Protein-Reactive Metabolites (Pooled Microsomes) | 1.2 ± 1.0% | [5] |

Table 1: Formation of Stable and Protein-Reactive Metabolites from Tacrine in vitro.

Experimental Protocols

The study of tacrine metabolism and the formation of this compound involves a range of in vitro and in vivo experimental techniques.

In Vitro Metabolism using Human Liver Microsomes

This is a common method to study the hepatic metabolism of drugs.

-

Preparation of Microsomes: Human liver microsomes are prepared from donor livers by differential centrifugation.

-

Incubation: Tacrine is incubated with the human liver microsomes in the presence of an NADPH-generating system (which is necessary for CYP450 enzyme activity) at 37°C.

-

Inhibition Studies: To identify the specific CYP isozymes involved, selective chemical inhibitors are added to the incubation mixture. For instance, enoxacin is a specific inhibitor of CYP1A2.[5]

-

Metabolite Analysis: After a specific incubation time, the reaction is stopped, and the mixture is analyzed to identify and quantify the metabolites formed. High-performance liquid chromatography (HPLC) is a commonly used analytical technique for this purpose.

-

Quantification of Protein-Reactive Metabolites: Radiolabeled tacrine (e.g., [9-¹⁴C]tacrine) is used to quantify the covalent binding of reactive metabolites to microsomal proteins.[11]

Cytotoxicity Assays

To assess the potential toxicity of tacrine and its metabolites, cytotoxicity assays are performed using cultured cells.

-

Cell Culture: Primary hepatocytes (from rat, dog, or human) or hepatoma cell lines (e.g., HepG2) are cultured.[9]

-

Treatment: The cells are exposed to varying concentrations of tacrine, this compound, and other metabolites for a defined period (e.g., 24 hours).[9]

-

Viability Assessment: Cell viability is measured using assays such as the Neutral Red Uptake Assay, which assesses cell membrane integrity.[9]

-

LC50 Determination: The concentration of the compound that causes 50% cell death (LC50) is determined to compare the cytotoxic potential of the different compounds.[9]

| Compound | LC50 in HepG2 cells (µg/mL) | Reference |

| Tacrine | 54 | [9] |

| Monohydroxy Metabolites (including this compound) | 84 to 190 | [9] |

| Dihydroxy this compound Metabolites | 251 to 434 | [9] |

Table 2: Cytotoxicity of Tacrine and its Metabolites in HepG2 Cells.

The Role of this compound in Efficacy and Toxicity

This compound is not an inactive metabolite; it exhibits central cholinergic activity and was itself investigated as a potential treatment for Alzheimer's disease.[3][8] Single doses of this compound were shown to improve cognitive performance in patients with Alzheimer's disease.[12] However, similar to tacrine, clinical trials with this compound were hampered by adverse hepatic events, including elevated plasma hepatic enzyme levels.[8][9]

The hepatotoxicity of tacrine is linked to its metabolism by CYP1A2 into protein-reactive metabolites.[5][10] It is hypothesized that tacrine is metabolized to reactive quinonemethide species that can covalently bind to cellular macromolecules, leading to cellular damage and an immune response.[4] While this compound is a major metabolite, the formation of these reactive intermediates is a key event in the toxicity profile of tacrine.

Conclusion

This compound is the principal metabolite of tacrine, formed primarily through the action of CYP1A2. While pharmacologically active, the metabolic pathway that produces this compound is also linked to the formation of reactive intermediates responsible for the dose-limiting hepatotoxicity of tacrine. Understanding the intricacies of tacrine metabolism, particularly the balance between the formation of stable metabolites like this compound and toxic reactive species, is crucial for the development of safer and more effective cholinesterase inhibitors for the treatment of Alzheimer's disease. The experimental protocols outlined in this guide provide a framework for the preclinical assessment of the metabolic and toxicity profiles of new chemical entities in this class.

References

- 1. This compound for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Cytochrome P450 binding studies of novel tacrine derivatives: Predicting the risk of hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An investigation into the formation of stable, protein-reactive and cytotoxic metabolites from tacrine in vitro. Studies with human and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Possible role of hydroxylated metabolites of tacrine in drug toxicity and therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical pharmacokinetics of tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxicity of tacrine and this compound metabolites in cultured rat, dog and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effect of enzyme inhibition on the metabolism and activation of tacrine by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Pharmacodynamic and early clinical studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Velnacrine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velnacrine, chemically known as (±)-9-amino-1,2,3,4-tetrahydroacridin-1-ol, is a potent acetylcholinesterase (AChE) inhibitor that has been investigated for the symptomatic treatment of Alzheimer's disease. As a hydroxylated analog of tacrine, it exhibits a distinct pharmacological profile. This technical guide provides a comprehensive overview of the core synthesis pathway of this compound, detailing the experimental protocols and quantitative data for its preparation.

Core Synthesis Pathway

The most established synthetic route to this compound is a two-step process commencing with a Friedländer annulation reaction to construct the core tricyclic acridine structure, followed by a selective reduction of a ketone functionality.

The overall synthesis can be summarized as follows:

-

Step 1: Friedländer Annulation. Condensation of 2-aminobenzonitrile with cyclohexane-1,3-dione to yield the intermediate, 9-amino-3,4-dihydroacridin-1(2H)-one.

-

Step 2: Ketone Reduction. Selective reduction of the ketone group in 9-amino-3,4-dihydroacridin-1(2H)-one using a hydride reducing agent to afford this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Reaction | Starting Materials | Product | Reagents/Catalyst | Solvent | Yield (%) | Melting Point (°C) |

| 1 | Friedländer Annulation | 2-Aminobenzonitrile, Cyclohexane-1,3-dione | 9-Amino-3,4-dihydroacridin-1(2H)-one | Copper(I) chloride, Triethylamine | 2-Methoxyethanol | 75 | 258-260 |

| 2 | Ketone Reduction | 9-Amino-3,4-dihydroacridin-1(2H)-one | (±)-9-Amino-1,2,3,4-tetrahydroacridin-1-ol (this compound) | Sodium borohydride | Methanol | 85 | 184-186 |

Experimental Protocols

Step 1: Synthesis of 9-Amino-3,4-dihydroacridin-1(2H)-one

This procedure is adapted from the established Friedländer annulation methodology.

Materials:

-

2-Aminobenzonitrile

-

Cyclohexane-1,3-dione

-

Copper(I) chloride (CuCl)

-

Triethylamine

-

2-Methoxyethanol

Procedure:

-

A mixture of 2-aminobenzonitrile (1 equivalent), cyclohexane-1,3-dione (1 equivalent), and a catalytic amount of copper(I) chloride in 2-methoxyethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

Triethylamine (1.5 equivalents) is added to the mixture.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The crude product is washed with cold ethanol and then recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure 9-amino-3,4-dihydroacridin-1(2H)-one as a crystalline solid.

Step 2: Synthesis of (±)-9-Amino-1,2,3,4-tetrahydroacridin-1-ol (this compound)

This step involves the selective reduction of the ketone intermediate.

Materials:

-

9-Amino-3,4-dihydroacridin-1(2H)-one

-

Sodium borohydride (NaBH₄)

-

Methanol

Procedure:

-

9-Amino-3,4-dihydroacridin-1(2H)-one (1 equivalent) is suspended in methanol in a round-bottom flask at room temperature.

-

Sodium borohydride (2-3 equivalents) is added portion-wise to the stirred suspension over a period of 30 minutes. Caution should be exercised as the reaction is exothermic and generates hydrogen gas.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2-3 hours. The progress of the reduction is monitored by TLC.

-

Once the reaction is complete, the excess sodium borohydride is quenched by the careful addition of a small amount of water or acetone.

-

The solvent is removed under reduced pressure, and the resulting residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to yield (±)-9-amino-1,2,3,4-tetrahydroacridin-1-ol (this compound) as a solid.

Mandatory Visualization

This compound Synthesis Pathway

Caption: The two-step synthesis of this compound from 2-aminobenzonitrile and cyclohexane-1,3-dione.

Experimental Workflow

Caption: A step-by-step workflow for the synthesis of this compound.

Velnacrine: A Technical Guide for Investigating Cholinergic Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velnacrine, a reversible cholinesterase inhibitor, serves as a valuable pharmacological tool for the in-depth study of the cholinergic nervous system. As a derivative of tacrine, its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[1] This inhibition leads to an accumulation of ACh in the synaptic cleft, thereby potentiating cholinergic neurotransmission.

Initially developed as a potential therapeutic agent for Alzheimer's disease, clinical trials with this compound showed modest cognitive improvement in some patients.[2][3][4][5] However, its development was halted due to concerns about hepatotoxicity, with a significant percentage of patients experiencing elevated liver transaminase levels.[2][3][6] Despite its unsuitability for therapeutic use, this compound's well-characterized effects on the cholinergic system make it a useful compound for preclinical research aimed at understanding the role of cholinergic signaling in various physiological and pathological processes.

This technical guide provides a comprehensive overview of this compound's pharmacological properties, detailed experimental protocols for its use in key assays, and a summary of relevant quantitative data to aid researchers in its application for studying cholinergic neurotransmission.

Pharmacological Profile of this compound

Cholinesterase Inhibition

| Enzyme | Compound | IC50 | Ki | Source Organism |

| Acetylcholinesterase (AChE) | Tacrine | 31 nM | 13 nM | Snake Venom |

| Butyrylcholinesterase (BuChE) | Tacrine | 25.6 nM | 12 nM | Human Serum |

Data for tacrine is provided as a reference due to the limited availability of specific this compound data.

Receptor Binding Profile

The interaction of this compound with muscarinic and nicotinic acetylcholine receptors is less well-characterized. Researchers investigating the direct effects of this compound on these receptors would need to perform binding assays to determine its affinity (Kd or Ki) for various receptor subtypes.

Key Experiments for Studying Cholinergic Neurotransmission with this compound

This section outlines detailed methodologies for essential experiments utilizing this compound to investigate its effects on the cholinergic system.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition by compounds like this compound.

Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity.

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Human erythrocyte acetylcholinesterase (or other purified AChE source)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a series of dilutions of the this compound stock solution in phosphate buffer.

-

Prepare the DTNB solution in phosphate buffer.

-

Prepare the ATCI solution in phosphate buffer.

-

Prepare the AChE solution in phosphate buffer to the desired concentration.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Phosphate buffer

-

This compound solution at different concentrations (or vehicle control)

-

AChE solution

-

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiate Reaction:

-

Add the ATCI solution to each well to start the enzymatic reaction.

-

-

Measurement:

-

Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

-

Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

In Vivo Microdialysis for Acetylcholine Measurement

This technique allows for the measurement of extracellular acetylcholine levels in the brain of a freely moving animal, providing insights into the in vivo effects of this compound on cholinergic neurotransmission.

Principle: A microdialysis probe with a semi-permeable membrane is implanted into a specific brain region (e.g., hippocampus or prefrontal cortex). Artificial cerebrospinal fluid (aCSF) is slowly perfused through the probe. Small molecules in the extracellular fluid, including acetylcholine, diffuse across the membrane into the aCSF, which is then collected and analyzed.

Materials:

-

This compound solution for administration (e.g., intraperitoneal injection)

-

Microdialysis probes

-

Stereotaxic apparatus for probe implantation

-

Syringe pump for perfusion

-

Artificial cerebrospinal fluid (aCSF)

-

Fraction collector

-

HPLC system with an electrochemical detector for acetylcholine analysis

-

Anesthetic for surgery

Procedure:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the brain region of interest.

-

Allow the animal to recover from surgery.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period to achieve equilibrium.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

-

-

This compound Administration:

-

Administer this compound to the animal via the desired route (e.g., i.p. injection).

-

Continue collecting dialysate samples to monitor the change in acetylcholine levels over time.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for acetylcholine concentration using an HPLC system with an electrochemical detector.

-

-

Data Analysis:

-

Calculate the percentage change in acetylcholine levels from baseline for each time point after this compound administration.

-

Plot the acetylcholine concentration or percentage change against time to visualize the effect of this compound.

-

References

- 1. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Double-blind placebo-controlled study of this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound for the treatment of Alzheimer's disease: a double-blind, placebo-controlled trial. The Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacodynamic and early clinical studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of a single dose of the acetylcholinesterase inhibitor this compound on recognition memory and regional cerebral blood flow in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical trials with this compound: (PROPP) the physician reference of predicted probabilities--a statistical model for the estimation of hepatotoxicity risk with this compound maleate - PubMed [pubmed.ncbi.nlm.nih.gov]

Velnacrine in Alzheimer's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Velnacrine, a historically significant compound in the research and development of treatments for Alzheimer's disease (AD). This compound, a hydroxylated derivative of tacrine, was investigated as a cholinesterase inhibitor based on the cholinergic hypothesis of AD.[1] This guide details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and illustrates critical pathways and workflows.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[2] By inhibiting AChE, this compound increases the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission, which is compromised in Alzheimer's disease.[1] It is also known to inhibit butyrylcholinesterase (BuChE), another enzyme capable of hydrolyzing acetylcholine.[2] The intended therapeutic effect was to ameliorate the cognitive symptoms of AD.

References

Preclinical Research Applications of Velnacrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velnacrine, a reversible cholinesterase inhibitor, has been a subject of preclinical investigation primarily for its potential therapeutic application in Alzheimer's disease. This technical guide provides an in-depth overview of the preclinical research applications of this compound, focusing on its mechanism of action, experimental protocols used in its evaluation, and available preclinical data. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics for neurodegenerative diseases.

Mechanism of Action: Cholinesterase Inhibition

This compound exerts its primary pharmacological effect by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE and BChE, this compound increases the concentration and duration of action of acetylcholine at cholinergic synapses, thereby enhancing cholinergic neurotransmission. This mechanism is of particular interest in Alzheimer's disease, which is characterized by a deficit in cholinergic signaling in the brain.[1][2]

Signaling Pathway

The enhanced cholinergic transmission initiated by this compound triggers downstream signaling cascades that are crucial for cognitive processes such as learning and memory. The following diagram illustrates the simplified cholinergic signaling pathway affected by this compound.

Preclinical Pharmacodynamics: In Vitro and In Vivo Models

The preclinical evaluation of this compound has involved a range of in vitro and in vivo models to characterize its efficacy in enhancing cholinergic function and improving cognitive deficits.

In Vitro Cholinesterase Inhibition

A fundamental step in the preclinical assessment of this compound is to quantify its inhibitory activity against AChE and BChE.

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for AChE and BChE.

-

Materials:

-

Purified human recombinant AChE or BChE

-

This compound stock solution

-

Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

96-well microplate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in phosphate buffer.

-

In a 96-well plate, add the enzyme (AChE or BChE) and the this compound dilutions.

-

Incubate the enzyme and inhibitor for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (ATCh or BTCh) and DTNB to each well.

-

The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).

-

Measure the absorbance of the product at 412 nm at regular intervals using a microplate reader.

-

Calculate the rate of reaction for each this compound concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of this compound concentration to determine the IC50 value.

-

Quantitative Data:

| Enzyme | Compound | IC50 (nM) | Source Species |

| Acetylcholinesterase (AChE) | Tacrine | 31 | Snake Venom |

| Butyrylcholinesterase (BChE) | Tacrine | 25.6 | Human Serum |

| Table 1: Representative Cholinesterase Inhibition Data for Tacrine.[3] |

In Vivo Models of Cognitive Impairment

To assess the potential of this compound to ameliorate cognitive deficits, preclinical studies often employ animal models where memory impairment is induced pharmacologically or through genetic modification.

Experimental Protocol: Scopolamine-Induced Amnesia Model

Scopolamine, a muscarinic receptor antagonist, is used to induce a transient cognitive deficit in rodents, mimicking aspects of cholinergic dysfunction seen in Alzheimer's disease.[4]

-

Objective: To evaluate the ability of this compound to reverse scopolamine-induced memory impairment.

-

Animals: Male Wistar rats or C57BL/6 mice.

-

Procedure:

-

Habituation: Acclimate the animals to the testing apparatus (e.g., Morris Water Maze, Y-maze) for several days.

-

Treatment: Administer this compound or vehicle control intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Induction of Amnesia: After a specific time following this compound administration (e.g., 30 minutes), administer scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia.

-

Behavioral Testing: A short time after scopolamine injection (e.g., 30 minutes), subject the animals to behavioral tests to assess learning and memory.

-

-

Behavioral Tests:

-

Morris Water Maze (MWM): This test assesses spatial learning and memory. The animal is placed in a circular pool of opaque water and must learn the location of a hidden escape platform using distal cues. Key parameters measured include escape latency (time to find the platform) and time spent in the target quadrant during a probe trial (when the platform is removed).

-

Y-Maze: This test evaluates spatial working memory based on the animal's natural tendency to explore novel arms of the maze. The percentage of spontaneous alternations is the primary measure.

-

Passive Avoidance Test: This test assesses fear-motivated memory. The animal learns to avoid an environment where it previously received an aversive stimulus (e.g., a mild foot shock). The latency to enter the aversive compartment is measured.

-

Experimental Workflow: Cognitive Assessment in Animal Models

Quantitative Data:

Specific quantitative data from preclinical studies evaluating this compound in the scopolamine-induced amnesia model or other cognitive deficit models are limited in publicly accessible literature. However, studies on related cholinesterase inhibitors have demonstrated significant improvements in cognitive performance in these models. For instance, in a study with the related compound 6-chlorotacrine, the best results in reversing amnesia in a water maze test were achieved at a dose of 1.8 mg/kg.[5]

Preclinical Toxicology

The toxicological profile of a drug candidate is a critical component of its preclinical evaluation. For this compound, a key concern has been hepatotoxicity, a known side effect of its parent compound, tacrine.[1][2]

In Vitro Cytotoxicity

In vitro cytotoxicity assays using liver cells are a primary screen for potential hepatotoxicity.

Experimental Protocol: Hepatocyte Cytotoxicity Assay

-

Objective: To determine the cytotoxic potential of this compound in cultured hepatocytes.

-

Cell Models:

-

Primary hepatocytes (human, rat, dog)

-

Hepatoma cell lines (e.g., HepG2, H4)

-

-

Procedure:

-

Culture hepatocytes in 96-well plates.

-

Expose the cells to a range of this compound concentrations for a specified duration (e.g., 24 hours).

-

Assess cell viability using various endpoints:

-

Neutral Red Uptake Assay: Measures the accumulation of the neutral red dye in the lysosomes of viable cells.

-

LDH Leakage Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

-

MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce MTT to a colored formazan product.

-

-

-

Data Analysis: Calculate the concentration of this compound that causes a 50% reduction in cell viability (LC50).

Quantitative Data:

A study investigating the cytotoxicity of tacrine and its metabolites, including this compound, provided the following LC50 values in different hepatocyte cell lines.

| Cell Line | Compound | LC50 (µg/mL) |

| HepG2 (Human Hepatoma) | Tacrine (THA) | 54 |

| HepG2 (Human Hepatoma) | This compound & other monohydroxy metabolites | 84 - 190 |

| HepG2 (Human Hepatoma) | Dihydroxy this compound metabolites | 251 - 434 |

| Table 2: In Vitro Cytotoxicity of Tacrine and its Metabolites in HepG2 Cells.[6] |

These results suggest that this compound and its metabolites are less cytotoxic than the parent compound, tacrine, in this in vitro model.[6]

Experimental Workflow: In Vitro Toxicology Assessment

In Vivo Toxicology

In vivo toxicology studies in animals are essential to understand the systemic effects of a drug candidate.

Experimental Protocols:

-

Acute Toxicity (LD50): This study determines the median lethal dose (LD50) of a single administration of this compound in rodents.

-

Repeat-Dose Toxicity: Animals are administered this compound daily for a specified period (e.g., 28 or 90 days) to evaluate the long-term effects on various organs and systems. Clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology are assessed.

-

Genotoxicity:

Quantitative Data:

Conclusion

This compound has been investigated in a variety of preclinical models to characterize its potential as a treatment for Alzheimer's disease. Its primary mechanism of action is the inhibition of acetylcholinesterase and butyrylcholinesterase, leading to enhanced cholinergic neurotransmission. Preclinical studies have employed in vitro assays to quantify its enzyme inhibitory activity and cytotoxicity, and in vivo models to assess its efficacy in reversing cognitive deficits. While publicly available quantitative preclinical data for this compound is limited, the experimental protocols outlined in this guide provide a framework for the evaluation of similar cholinesterase inhibitors. Further research would be beneficial to fully elucidate the preclinical profile of this compound and its potential for clinical development.

References

- 1. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of two different cholinesterases by tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Qualitative analysis of scopolamine-induced amnesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cholinesterase Inhibitor 6-Chlorotacrine - In Vivo Toxicological Profile and Behavioural Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity of tacrine and this compound metabolites in cultured rat, dog and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mutagenicity and genotoxicity assessment of a new biopreservative product rich in Enterocin AS-48 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Micronucleus test - Wikipedia [en.wikipedia.org]

Methodological & Application

Velnacrine Dosage for In Vivo Mouse Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velnacrine, a potent acetylcholinesterase inhibitor, has been investigated for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease. As a derivative of tacrine, this compound functions by inhibiting the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the synaptic cleft and enhancing cholinergic neurotransmission.[1][2] This mechanism is crucial for cognitive processes such as learning and memory.

These application notes provide a comprehensive guide for researchers planning in vivo mouse studies with this compound. Due to the limited availability of published data on specific this compound dosages for mice, this document offers an estimated dosage range derived from its parent compound, tacrine, through allometric scaling from rat studies. Detailed experimental protocols for drug administration and behavioral assessments relevant to Alzheimer's disease models are also provided.

Estimated this compound Dosage for Mice

A review of the scientific literature did not yield specific studies detailing an established oral dosage of this compound for in vivo mouse studies. However, based on the oral dosages of its parent compound, tacrine, used in rat studies, an estimated dosage range for mice can be calculated using allometric scaling.

One study reported the use of a daily dosage of 10 mg/kg of tacrine administered intraperitoneally in rats. Another study on a novel tacrine-flavone hybrid reported an LD50 of 64 mg/kg and effective doses of 20 mg/kg via oral administration in rats.[3][4]

Allometric Scaling Calculation:

To convert a rat dose to a mouse dose, the following formula can be used:

Mouse Dose (mg/kg) = Rat Dose (mg/kg) x (Rat Km / Mouse Km)

Where the Km (body weight/body surface area) values are:

-

Rat Km = 6

-

Mouse Km = 3

Calculation Example (using 10 mg/kg rat dose):

Mouse Dose (mg/kg) = 10 mg/kg x (6 / 3) = 20 mg/kg

Calculation Example (using 20 mg/kg rat dose):

Mouse Dose (mg/kg) = 20 mg/kg x (6 / 3) = 40 mg/kg

Based on these calculations, a starting dosage range of 20-40 mg/kg for oral administration of this compound in mice is proposed for initial studies. It is crucial for researchers to perform dose-response studies to determine the optimal and non-toxic dose for their specific mouse model and experimental paradigm.

Quantitative Data Summary

The following table summarizes the oral dosages of the related acetylcholinesterase inhibitors, tacrine and donepezil, used in preclinical rat and mouse studies. This data provides a comparative reference for determining an appropriate dosage for this compound.

| Compound | Animal Model | Dosage | Route of Administration | Key Findings | Reference |

| Tacrine | Rat | 10 mg/kg/day (i.p.) | Intraperitoneal | Altered cortical receptor binding | [4] |

| Tacrine-Flavone Hybrid | Rat | 20 mg/kg | Oral | Comparable activity to standard | [3] |

| Donepezil | Rat | 0.5 mg/kg | Oral | Promoted cognitive function recovery | [5] |

| Donepezil | Rat | 3 and 10 mg/kg | Oral | Investigated pharmacokinetics | [6] |

| Donepezil | Tg2576 Mouse | 2 and 4 mg/kg | Oral | Reduced Aβ levels and plaque deposition | [7] |

Experimental Protocols

Animal Model

A commonly used transgenic mouse model for Alzheimer's disease research is the Tg2576 mouse . These mice overexpress a mutant form of the human amyloid precursor protein (APP) and develop age-dependent amyloid-β plaques and cognitive deficits.

This compound Preparation and Administration

-

Preparation of this compound Solution:

-

This compound maleate should be dissolved in sterile saline or another appropriate vehicle.

-

For a 20 mg/kg dose in a 25g mouse, the required dose is 0.5 mg.

-

If the administration volume is 100 µL (0.1 mL), the concentration of the solution should be 5 mg/mL.

-

Prepare the solution fresh daily and protect it from light.

-

-

Oral Administration (Gavage):

-

Gently restrain the mouse.

-

Use a 20-22 gauge, flexible feeding tube with a bulbous tip to minimize the risk of esophageal injury.

-

Measure the distance from the mouse's nose to the last rib to estimate the correct insertion length.

-

Carefully insert the feeding tube into the esophagus and slowly administer the this compound solution.

-

Monitor the mouse for any signs of distress during and after the procedure.

-

Behavioral Testing

The following are standard behavioral tests used to assess cognitive function in mouse models of Alzheimer's disease.

This test assesses spatial learning and memory.

-

Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water. A hidden platform is submerged just below the water surface. Visual cues are placed around the room.

-

Acquisition Phase (4-5 days):

-

Mice are given 4 trials per day to find the hidden platform.

-

Each trial starts from a different quadrant of the pool.

-

If the mouse does not find the platform within 60-90 seconds, it is gently guided to it.

-

The mouse is allowed to remain on the platform for 15-30 seconds.

-

Record the escape latency (time to find the platform) and path length for each trial.

-

-

Probe Trial (24 hours after the last acquisition trial):

-

The platform is removed from the pool.

-

The mouse is allowed to swim freely for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location.

-

This test assesses short-term spatial working memory.

-

Apparatus: A Y-shaped maze with three identical arms.

-

Procedure:

-

Place the mouse in the center of the maze and allow it to explore freely for 8 minutes.

-

Record the sequence of arm entries.

-

An alternation is defined as consecutive entries into all three arms without repetition (e.g., ABC, BCA, CAB).

-

Calculate the percentage of spontaneous alternation: (Number of alternations / (Total number of arm entries - 2)) x 100.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Cholinergic signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for in vivo mouse studies.

References

- 1. Effects of a single dose of the acetylcholinesterase inhibitor this compound on recognition memory and regional cerebral blood flow in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effectiveness and safety of this compound for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Repeated administration of tacrine to normal rats: effects on cholinergic, glutamatergic, and GABAergic receptor subtypes in rat brain using receptor autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of Donepezil Hydrochloride on Cognitive Function Recovery of Rats With Alzheimerâs Disease-Hapres-An Academic Publisher [wap.hapres.com]

- 6. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Inducing Cholinergic Hypersensitivity with Velnacrine

For Research Use Only. Not for use in humans.

Introduction

Velnacrine is a potent, centrally-acting, reversible acetylcholinesterase (AChE) inhibitor.[1][2] By preventing the breakdown of acetylcholine (ACh), this compound increases the level and duration of action of this neurotransmitter in the synaptic cleft.[3][4] While initially developed for the symptomatic treatment of Alzheimer's disease, its mechanism of action can be leveraged in a preclinical research setting to induce a state of cholinergic hypersensitivity or supersensitivity.[1]

This state is a compensatory response to the chronic elevation of synaptic ACh and subsequent receptor stimulation. It is characterized by an exaggerated response to cholinergic agonists following a washout period. This model is valuable for studying the adaptive mechanisms of the cholinergic system, investigating the neurobiology of disorders involving cholinergic dysregulation, and for screening novel compounds that may modulate cholinergic transmission.

Mechanism of this compound-Induced Cholinergic Hypersensitivity

The primary mechanism of action for this compound is the inhibition of acetylcholinesterase, the enzyme responsible for degrading acetylcholine in the synapse. Chronic inhibition leads to persistently elevated levels of acetylcholine. This sustained increase in neurotransmitter concentration results in the initial desensitization of nicotinic and muscarinic acetylcholine receptors, which is then followed by a compensatory upregulation in the number of these receptors on the postsynaptic membrane.[5] This increase in receptor density is a key contributor to the hypersensitive state. After a washout period, during which the inhibitor is cleared from the system, the elevated number of receptors is still present. A subsequent challenge with a cholinergic agonist will elicit a potentiated or exaggerated response compared to a naive system.

Quantitative Data Summary

Direct preclinical data on this compound for inducing hypersensitivity is limited due to its discontinued development.[3] The tables below summarize available clinical data for this compound and contextual preclinical data from other agents used to modulate the cholinergic system.

Table 1: Summary of this compound Clinical Trial Data (Human) This data is provided for context on dosing and observed effects in humans and should not be directly extrapolated to preclinical models without dose-response studies.

| Parameter | Dosage | Duration | Key Findings & Adverse Events | Reference(s) |

| Efficacy in AD | 150 - 225 mg/day | 24 weeks | Modest but significant benefits on cognitive scores (ADAS-cog). | [5][6] |

| Tolerability (AD Patients) | > 225 mg/day | N/A | Intolerable; adverse effects included dizziness, fainting, nausea, vomiting, headache, and severe diarrhea. | [7] |

| Tolerability (Healthy Volunteers) | 300 mg/day | 28 days | Well-tolerated; moderate diarrhea was the main adverse effect. | [7] |

| Hepatotoxicity | 150 - 225 mg/day | 24 weeks | Reversible abnormal liver function tests (≥5x upper limit of normal) led to treatment discontinuation in 24-30% of patients. | [5] |

| Cholinergic Side Effects | 30 - 225 mg/day | 6 weeks | Diarrhea (14%), nausea (11%), vomiting (5%). | [8] |

Table 2: Preclinical Data on Cholinergic Supersensitivity Models This data from related experimental models provides context for expected outcomes when inducing and challenging a state of cholinergic hypersensitivity.

| Agent & Model | Treatment Protocol | Challenge & Outcome Measure | Key Quantitative Result | Reference(s) |

| Surgical Denervation (Rat Jejunum) | 15 days post-denervation | Acetylcholine challenge; muscle contraction | ~40-fold increase in sensitivity to ACh (pEC50 shift from ~3.5 to ~5.2). | [9] |

| Atropine (Muscarinic Antagonist; Mice) | 10 mg/kg for 1 month | Oxotremorine challenge; tremorigenic effect | Enhanced tremorigenic effect (magnitude not quantified). | [10] |

| Physostigmine/Donepezil (AChEIs; Tg2576 Mice) | 0.03-1.0 mg/kg over 6 weeks | Behavioral tests (contextual/spatial memory) | Improved memory deficits in both transgenic and wild-type mice. | [11] |

| Novel AChEI (Compound 2c) (Mice) | Single LD50 dose (i.p.) | Ex vivo AChE activity measurement | 52 ± 5% inhibition of brain AChE activity after 30 minutes. | [12] |

Experimental Protocols

The following is a generalized protocol for inducing cholinergic hypersensitivity in a rodent model using an AChE inhibitor like this compound. Note: Due to this compound's known hepatotoxicity, appropriate safety monitoring (e.g., liver function tests) is strongly advised, and the optimal dose and duration for inducing hypersensitivity without significant toxicity must be determined empirically.